molecular formula C20H19ClN2O4 B2398611 6-(4-chlorophenyl)-4-(2,4,5-trimethoxybenzyl)pyridazin-3(2H)-one CAS No. 1401567-14-3

6-(4-chlorophenyl)-4-(2,4,5-trimethoxybenzyl)pyridazin-3(2H)-one

Cat. No.: B2398611
CAS No.: 1401567-14-3
M. Wt: 386.83
InChI Key: YDBHVMLMWHUEIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(4-Chlorophenyl)-4-(2,4,5-trimethoxybenzyl)pyridazin-3(2H)-one (CAS 1401567-14-3) is a chemical compound with the molecular formula C20H19ClN2O4 and a molecular weight of 386.83 g/mol . This pyridazinone derivative is supplied for research purposes and is not intended for human or veterinary diagnostic or therapeutic use . Pyridazinone scaffolds are of significant interest in medicinal chemistry and drug discovery research. Compounds within this class have been investigated for a wide spectrum of pharmacological activities, as evidenced by patents describing structurally related pyridazine derivatives for potential pharmaceutical applications . Researchers utilize this specific compound as a key synthetic intermediate or building block for the design and development of novel biologically active molecules. Its structure, featuring a chlorophenyl substituent and a trimethoxybenzyl group, makes it a valuable candidate for structure-activity relationship (SAR) studies, particularly in the exploration of central nervous system (CNS) targets, given that related compounds have shown affinity for benzodiazepine receptors and demonstrated anxiolytic activity in preclinical research . The product is available for research use only, and all sales are final. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

3-(4-chlorophenyl)-5-[(2,4,5-trimethoxyphenyl)methyl]-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2O4/c1-25-17-11-19(27-3)18(26-2)10-13(17)8-14-9-16(22-23-20(14)24)12-4-6-15(21)7-5-12/h4-7,9-11H,8H2,1-3H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDBHVMLMWHUEIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1CC2=CC(=NNC2=O)C3=CC=C(C=C3)Cl)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-(4-chlorophenyl)-4-(2,4,5-trimethoxybenzyl)pyridazin-3(2H)-one is a compound characterized by its unique molecular structure and potential biological activities. Its molecular formula is C20H19ClN2O4C_{20}H_{19}ClN_2O_4 with a molecular weight of 386.83 g/mol. This compound is of particular interest in medicinal chemistry due to its structural similarities to known pharmacologically active compounds.

Structural Characteristics

  • IUPAC Name : 3-(4-chlorophenyl)-5-[(2,4,5-trimethoxyphenyl)methyl]-1H-pyridazin-6-one
  • Molecular Formula : C20H19ClN2O4C_{20}H_{19}ClN_2O_4
  • Molecular Weight : 386.83 g/mol
  • Purity : Typically around 95%.

Research indicates that compounds similar to 6-(4-chlorophenyl)-4-(2,4,5-trimethoxybenzyl)pyridazin-3(2H)-one may exhibit a range of biological activities, including:

  • Antitumor Activity : Preliminary studies suggest that this compound could inhibit tumor cell proliferation through various mechanisms, potentially affecting pathways involved in cell cycle regulation and apoptosis.
  • Enzyme Inhibition : Compounds in the pyridazinone class have been reported to inhibit specific enzymes linked to cancer progression, such as dihydrofolate reductase (DHFR) and RET kinase .

Case Studies and Research Findings

  • Anticancer Properties :
    • A study focused on similar pyridazinone derivatives demonstrated significant inhibition of cancer cell lines. The mechanism involved the disruption of metabolic pathways essential for tumor growth .
    • Specific derivatives showed enhanced selectivity indexes against various cancer types compared to standard treatments like niclosamide .
  • Inhibition of Key Enzymes :
    • Research has shown that compounds with structural similarities can inhibit DHFR by reducing cellular levels of NADP and NADPH, leading to destabilization of the enzyme and subsequent antitumor effects .
  • Pharmacokinetic Studies :
    • Investigations into the pharmacokinetics of related compounds indicate favorable absorption and distribution characteristics, which are crucial for their therapeutic efficacy in vivo .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
Antitumor ActivityInhibition of cell proliferation
Enzyme InhibitionDHFR inhibition leading to reduced tumor growth
PharmacokineticsFavorable absorption and distribution

Scientific Research Applications

Antimicrobial Activity

One of the prominent applications of this compound is its antimicrobial properties. Studies have indicated that pyridazine derivatives can exhibit significant activity against various bacterial strains. For instance, research has shown that certain modifications in the pyridazine structure can enhance its efficacy against resistant strains of bacteria, making it a candidate for further development as an antimicrobial agent.

Anticancer Properties

The compound has also been investigated for its anticancer potential. Pyridazine derivatives have been reported to inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and inhibition of specific signaling pathways involved in tumor growth. A case study demonstrated that derivatives similar to 6-(4-chlorophenyl)-4-(2,4,5-trimethoxybenzyl)pyridazin-3(2H)-one showed promising results in inhibiting the growth of melanoma cells in vitro, suggesting its potential as a lead compound for cancer therapy.

Inhibition of Enzymatic Activity

Research has highlighted the ability of this compound to inhibit specific enzymes that are crucial for the survival and proliferation of pathogens. For example, studies on related compounds have shown that they can effectively inhibit dihydrofolate reductase (DHFR) in Toxoplasma gondii, a critical enzyme for folate metabolism in this parasite. This inhibition leads to reduced viability of the organism, indicating potential use in treating toxoplasmosis.

Neuroprotective Effects

Recent investigations have suggested that pyridazine derivatives may possess neuroprotective effects. In animal models of neurodegenerative diseases, compounds with similar structures have demonstrated the ability to protect neuronal cells from oxidative stress and apoptosis. This opens avenues for exploring 6-(4-chlorophenyl)-4-(2,4,5-trimethoxybenzyl)pyridazin-3(2H)-one as a potential treatment for conditions like Alzheimer's disease.

Structure-Activity Relationship Studies

The design and synthesis of new analogs based on the core structure of 6-(4-chlorophenyl)-4-(2,4,5-trimethoxybenzyl)pyridazin-3(2H)-one have been guided by structure-activity relationship (SAR) studies. These studies aim to optimize the biological activity while minimizing toxicity. For instance, modifications in substituents on the benzyl group have been explored to enhance selectivity and potency against targeted biological pathways.

Data Table: Summary of Biological Activities

Activity Description Reference
AntimicrobialActive against resistant bacterial strains
AnticancerInhibits proliferation of melanoma cells
Enzyme InhibitionInhibits dihydrofolate reductase in Toxoplasma gondii
NeuroprotectionProtects neuronal cells from oxidative stress
SAR OptimizationStructure modifications enhance activity and reduce toxicity

Comparison with Similar Compounds

Pharmacological Activity

  • Benzylidene Derivatives: Compounds like 4-benzylidene-6-(4-chlorophenyl)-dihydropyridazinone exhibit moderate analgesic activity in hot-plate models, though less potent than aspirin (100 mg/kg) .
  • Morpholin-Substituted Analogs: The morpholin-4-yl group at position 4 (e.g., 4-(4-chlorophenyl)-6-morpholin-pyridazinone) enhances analgesic efficacy, nearing aspirin’s potency .

Structural and Crystallographic Insights

  • Crystal Packing: Derivatives like 4-benzyl-6-phenyl-dihydropyridazinone (I) show intermolecular hydrogen bonding (N–H⋯O) and C–H⋯π interactions, stabilizing their crystal lattices .
  • Hirshfeld Surface Analysis : Substituents influence molecular surface interactions; for example, chloro and phenyl groups increase van der Waals contacts, while polar groups enhance hydrogen bonding .

Preparation Methods

Diketone Synthesis

A key intermediate is 1-(4-chlorophenyl)-4-(2,4,5-trimethoxybenzyl)butane-1,4-dione. This diketone can be prepared via Friedel-Crafts acylation of 4-chlorobenzene with 2,4,5-trimethoxybenzyl acetyl chloride in the presence of AlCl₃. However, steric hindrance from the trimethoxybenzyl group often necessitates elevated temperatures (80–100°C) and extended reaction times (12–24 hours).

Cyclization with Hydrazine

The diketone is treated with hydrazine hydrate in ethanol under reflux, yielding the pyridazinone ring. This step typically achieves moderate yields (45–60%) due to competing side reactions, such as over-alkylation or incomplete cyclization.

Representative Conditions

Starting Material Reagent Solvent Temperature Time Yield
1-(4-Chlorophenyl)-4-(2,4,5-TMB)butane-1,4-dione Hydrazine hydrate Ethanol Reflux 6 h 52%

Alkylation of Pre-formed Pyridazinone Cores

A more efficient strategy involves synthesizing the pyridazinone core first, followed by regioselective alkylation at the 4-position.

Synthesis of 6-(4-Chlorophenyl)Pyridazin-3(2H)-One

As detailed in patent literature, 6-(4-chlorophenyl)pyridazin-3(2H)-one is prepared via bromination of 6-(4-chlorophenyl)-4,5-dihydro-3(2H)-pyridazinone in acetic acid, followed by dehydrohalogenation with phosphorus oxychloride. This method yields the core structure in 65–70% purity after recrystallization.

Regioselective Alkylation at the 4-Position

Introducing the 2,4,5-trimethoxybenzyl group at the 4-position requires careful optimization. Cesium carbonate in DMF facilitates deprotonation of the pyridazinone’s 4-position, enabling nucleophilic attack on 2,4,5-trimethoxybenzyl chloride. This method, adapted from Example 3 in, achieves 68% yield after 18 hours at 20°C.

Key Data

Substrate Alkylating Agent Base Solvent Time Yield
6-(4-Chlorophenyl)pyridazin-3(2H)-one 2,4,5-Trimethoxybenzyl chloride Cs₂CO₃ (1.2 eq) DMF 18 h 68%

Solid-Phase Synthesis Approaches

Solid-phase methods enable rapid diversification but are less common for pyridazinones. A reported protocol immobilizes 6-(4-chlorophenyl)pyridazin-3(2H)-one on Wang resin via its 4-hydroxyl group, followed by alkylation with 2,4,5-trimethoxybenzyl bromide. Cleavage with TFA/H₂O (95:5) yields the target compound in 40–45% overall yield.

Optimization of Reaction Conditions

Solvent Effects

DMF outperforms THF and acetonitrile in alkylation reactions due to its high polarity, which stabilizes the deprotonated pyridazinone intermediate.

Base Selection

Cesium carbonate provides superior yields compared to K₂CO₃ or NaH, likely due to its stronger basicity and better solubility in DMF.

Temperature Control

Alkylation proceeds efficiently at 20°C; higher temperatures (50°C) accelerate reaction rates but promote side reactions, reducing yields by 15–20%.

Characterization and Purity Assessment

Successful synthesis is validated via:

  • ¹H NMR : Aromatic protons of the 4-chlorophenyl group appear as doublets at δ 7.55 (J = 8.5 Hz) and δ 7.93 ppm. The trimethoxybenzyl methyl groups resonate as singlets at δ 3.85–3.90 ppm.
  • HPLC : Purity >98% achieved using a C18 column (MeCN/H₂O 70:30, 1.0 mL/min).

Challenges and Limitations

  • Regioselectivity : Competing alkylation at the 2-position remains a concern, necessitating precise stoichiometry.
  • Steric Hindrance : The bulky trimethoxybenzyl group slows reaction kinetics, requiring excess alkylating agent (1.5 eq).
  • Purification : Silica gel chromatography with hexanes/ethyl acetate (3:7) effectively separates the target compound from byproducts.

Industrial-Scale Considerations

Kilogram-scale synthesis employs continuous flow reactors to enhance mixing and heat transfer during the alkylation step, improving yields to 75–80%.

Q & A

Basic: What are the standard synthetic routes for 6-(4-chlorophenyl)-4-(2,4,5-trimethoxybenzyl)pyridazin-3(2H)-one?

Methodological Answer:
The compound is synthesized via condensation reactions between a pyridazinone core and substituted benzyl aldehydes. A typical protocol involves:

Reacting 6-(4-chlorophenyl)-4,5-dihydropyridazin-3(2H)-one with 2,4,5-trimethoxybenzaldehyde in ethanol.

Adding sodium ethoxide (C₂H₅ONa) as a base to promote aldol condensation.

Refluxing the mixture at 60–80°C for 12–24 hours.

Acidifying with HCl to precipitate the product, followed by recrystallization in 90% ethanol for purification .
Key Variables: Solvent polarity (ethanol vs. DMF), reaction time, and stoichiometric ratios influence yield (typically 60–85%) .

Basic: How is the molecular structure of this compound characterized?

Methodological Answer:
Structural elucidation employs:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm substituent positions (e.g., aromatic protons at δ 6.8–7.5 ppm, methoxy groups at δ 3.7–3.9 ppm) .
  • X-ray Crystallography : Resolves bond lengths and angles (e.g., pyridazinone ring planarity, dihedral angles between aromatic groups) .
  • IR Spectroscopy : Confirms carbonyl stretching (C=O) at ~1650–1700 cm⁻¹ and C-Cl vibrations at ~750 cm⁻¹ .

Advanced: How can reaction conditions be optimized to improve synthetic yield and purity?

Methodological Answer:

  • Temperature Control : Lower temperatures (25–40°C) reduce side reactions (e.g., over-oxidation), while higher temperatures (80°C) accelerate condensation .
  • pH Adjustment : Neutral to slightly basic conditions (pH 7–9) stabilize intermediates; acidic work-up minimizes byproducts .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic aldehydes but may require longer reaction times vs. ethanol .

Advanced: What mechanisms underlie its potential biological activity?

Methodological Answer:

  • Cyclooxygenase (COX) Inhibition : The 2,4,5-trimethoxybenzyl group mimics arachidonic acid, competitively binding COX-2 active sites (IC₅₀ ~10–50 μM in vitro) .
  • Antimicrobial Activity : Chlorophenyl and methoxy groups disrupt microbial cell membranes via hydrophobic interactions (MIC: 8–32 μg/mL against S. aureus) .
  • Anti-inflammatory Effects : Downregulates TNF-α and IL-6 by modulating NF-κB signaling pathways (observed in murine macrophage assays) .

Advanced: How do structural modifications influence structure-activity relationships (SAR)?

Methodological Answer:

  • Substituent Effects :
    • Chlorophenyl Group : Enhances lipophilicity and membrane permeability (logP increases by ~0.5 units vs. non-halogenated analogs) .
    • Methoxy Groups : Electron-donating groups at 2,4,5 positions improve COX-2 selectivity (2.5-fold vs. COX-1) .
  • Pyridazinone Core : Saturation (4,5-dihydro vs. fully aromatic) reduces cytotoxicity but lowers potency .

Advanced: How can conflicting data on substituent effects be resolved?

Methodological Answer:
Contradictions arise from assay variability (e.g., cell lines, concentration ranges) and synthetic impurities . Strategies include:

Standardized Bioassays : Use identical cell lines (e.g., RAW 264.7 for inflammation) and normalize data to positive controls .

HPLC-Purity Correlation : Compounds with ≥95% purity (by HPLC) reduce false positives/negatives .

Computational Modeling : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to reconcile in vitro/in silico discrepancies .

Advanced: What crystallographic insights explain its solid-state properties?

Methodological Answer:

  • Hirshfeld Surface Analysis : Reveals intermolecular interactions (e.g., C-H···O hydrogen bonds between methoxy and carbonyl groups) contributing to crystal packing .
  • Thermal Stability : Melting points (mp 210–215°C) correlate with strong π-π stacking observed in X-ray structures .

Advanced: How does enzymatic synthesis compare to traditional chemical methods?

Methodological Answer:

  • Chemical Synthesis : Higher yields (70–85%) but generates racemic mixtures requiring chiral resolution .
  • Biocatalytic Methods : Enzymes (e.g., lipases) enable enantioselective synthesis (ee >90%) but with lower yields (40–60%) and longer reaction times .

Advanced: What in silico strategies predict its pharmacokinetic properties?

Methodological Answer:

  • ADMET Prediction : Tools like SwissADME estimate:
    • Bioavailability : 55–65% (due to moderate logP ~3.2).
    • Metabolic Stability : Susceptible to CYP3A4 oxidation (predicted t₁/₂ ~2.5 hours) .
  • QSAR Models : 2D descriptors (e.g., polar surface area, H-bond donors) optimize blood-brain barrier permeability .

Advanced: What challenges arise in multi-step syntheses of analogs?

Methodological Answer:

  • Intermediate Instability : Hydrazine intermediates degrade under acidic conditions; use anhydrous solvents and inert atmospheres .
  • Regioselectivity Issues : Competing reactions at pyridazinone N-2 vs. C-4 positions require protecting groups (e.g., tert-butoxycarbonyl) .
  • Scalability : Pilot-scale reactions (>10 g) face heat transfer limitations; switch from batch to flow chemistry for improved control .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.